Glycyl-D-serine

Übersicht

Beschreibung

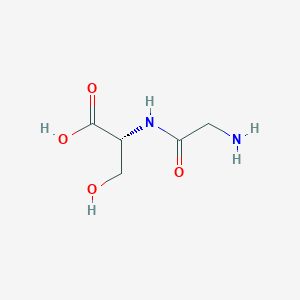

Glycyl-D-serine is a dipeptide composed of glycine and D-serine D-serine is the D-enantiomer of serine, an amino acid that plays a crucial role in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glycyl-D-serine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using serine hydroxymethyltransferase (SHMT) to convert glycine and formaldehyde into serine, followed by peptide coupling. This method is advantageous due to its specificity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Glycyl-D-serine can undergo various chemical reactions, including:

Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products: The major products depend on the specific reaction conditions but can include oxidized or reduced forms of this compound, or substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Neuroscience Applications

1.1 Role in Neurotransmission

Glycyl-D-serine is recognized for its involvement in modulating neurotransmission, particularly through its association with N-methyl-D-aspartate receptors (NMDARs). D-serine acts as an endogenous co-agonist at these receptors, which are crucial for synaptic plasticity and memory formation. Research indicates that D-serine levels can influence various neurological conditions, including schizophrenia and Alzheimer's disease .

1.2 D-serine and Brain Development

Studies have shown that D-serine is released from astrocytes and plays a significant role in brain development and circuit refinement. Increased levels of D-serine during early brain development suggest its importance in neuronal migration and synaptic transmission . Dysregulation of D-serine has been implicated in psychiatric disorders, highlighting its potential as a therapeutic target.

1.3 Alzheimer's Disease Research

Recent findings indicate that D-serine may contribute to neurodegenerative processes in Alzheimer's disease, particularly in the hippocampus. In experimental models, D-serine supplementation exacerbated neuronal loss, while genetic manipulation to reduce D-serine levels showed protective effects against neurodegeneration . This suggests that modulating D-serine levels could be a viable strategy for developing treatments for Alzheimer's disease.

Medicinal Chemistry Applications

2.1 Drug Development

This compound serves as a model compound in drug development studies aimed at creating novel therapeutics targeting NMDARs. Its unique structure allows researchers to explore the pharmacological properties of D-amino acids and their potential as neuroprotective agents .

2.2 Enzymatic Processes

This compound has been utilized in enzymatic processes for the synthesis of valuable compounds. For instance, it can serve as a substrate for enzymes like D-amino acid oxidase (DAAO), facilitating the production of ketoacids from D-serine through cascade reactions . This application highlights the compound's versatility in synthetic biology and organic chemistry.

Research Methodologies

3.1 Measurement Techniques

Accurate measurement of D-serine concentrations is crucial for understanding its physiological roles. Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and implantable amperometric biosensors have been developed to monitor D-serine levels both in vitro and in vivo . These methodologies enhance the reliability of research findings related to this compound.

3.2 Case Studies

Several case studies illustrate the applications of this compound:

- Schizophrenia Studies: Clinical trials have investigated the efficacy of D-serine supplementation in treating schizophrenia symptoms by targeting NMDAR dysfunction .

- Alzheimer's Disease Models: Research involving APPKI mice has demonstrated the impact of altered D-serine levels on neurodegeneration, providing insights into potential therapeutic interventions .

Data Tables

| Application Area | Specific Use | Findings/Implications |

|---|---|---|

| Neuroscience | Modulation of NMDARs | Influences synaptic plasticity; potential treatment target for schizophrenia and Alzheimer's disease |

| Medicinal Chemistry | Drug Development | Serves as a model compound for developing neuroprotective drugs |

| Enzymatic Processes | Synthesis of ketoacids | Utilized as a substrate for enzymatic reactions |

Wirkmechanismus

Glycyl-D-serine exerts its effects primarily through the modulation of NMDA receptors in the brain. D-serine acts as a co-agonist at these receptors, enhancing their activity by binding to the glycine site. This interaction is crucial for synaptic plasticity, learning, and memory .

Vergleich Mit ähnlichen Verbindungen

- Glycyl-DL-serine

- Glycyl-L-serine

- Glycyl-D-asparagine

- Glycyl-DL-methionine

Comparison: Glycyl-D-serine is unique due to the presence of D-serine, which has distinct biological activities compared to its L-enantiomer. D-serine’s role as a co-agonist at NMDA receptors sets it apart from other glycyl peptides, which may not have the same neuroactive properties .

Biologische Aktivität

Glycyl-D-serine (Gly-D-Ser) is a dipeptide that has garnered attention for its potential biological activity, particularly in relation to the N-methyl-D-aspartate receptor (NMDAR) and its implications in neurological disorders. This article explores the biological activity of Gly-D-Ser, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Gly-D-Ser is recognized as a co-agonist at the NMDAR, which plays a crucial role in synaptic transmission and plasticity. The NMDAR requires the binding of two different agonists for activation: glutamate binds to the GluN2 subunit, while glycine or D-serine binds to the GluN1 subunit. Recent studies have shown that D-serine can also bind to both GluN1 and GluN2A ligand-binding domains (LBDs), suggesting a competitive inhibition mechanism with glutamate at high concentrations .

Key Findings:

- Binding Dynamics : Molecular dynamics simulations indicate that D-serine can enter the GluN2A LBD binding pocket and stabilize its active conformation. However, glutamate binds more frequently and with longer residence times compared to D-serine .

- Electrophysiology Experiments : These experiments confirmed that D-serine acts as an inhibitor at elevated concentrations, highlighting its dual role in modulating receptor activity .

Therapeutic Potential

The therapeutic implications of Gly-D-Ser are particularly relevant in the context of psychiatric disorders such as schizophrenia. Research indicates that hypofunction of NMDARs is associated with schizophrenia, leading to investigations into D-serine's role as a potential biomarker and therapeutic agent.

Clinical Studies:

- Clozapine Treatment : A study involving treatment-resistant schizophrenia patients showed that plasma levels of D-serine increased significantly following clozapine treatment, suggesting its potential as a biomarker for therapeutic efficacy .

- Adjunct Therapy : In clinical trials, D-serine administered at doses of 60 mg/kg/day demonstrated improvements in cognitive functions and negative symptoms in schizophrenia patients when used alongside antipsychotics . However, inconsistent results have been reported regarding its effectiveness at lower doses .

Case Studies

Several case studies have explored the effects of Gly-D-Ser in clinical settings:

Eigenschaften

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCRXDTUTZHDEU-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)NC(=O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.